REACTION_CXSMILES
|
C(C1C=CC=CC=1C)=C.C[C:11]([C:13]([O:15][CH:16]1[C@@]2(C)C(C)(C)[C@H:18](CC2)[CH2:17]1)=[O:14])=C.[C:26]([O:30]OC(C)(C)C)(C)(C)C>C1(C)C(C)=CC=CC=1>[C:13]([O:15][CH2:16][CH2:17][CH2:18][O:30][CH3:26])(=[O:14])[CH3:11]
|
Name
|
Example 1
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
5.69 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)OC1C[C@H]2CC[C@@]1(C2(C)C)C
|
Name
|
2-ethyl hexyl methacrylate
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydroxy ethyl methacrylate
|
Quantity
|
7.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Name
|
|
Quantity
|
11.94 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.97 g | |
YIELD: CALCULATEDPERCENTYIELD | 516.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |